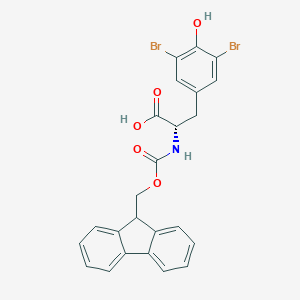

Fmoc-3,5-dibromo-L-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

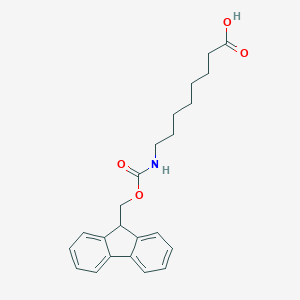

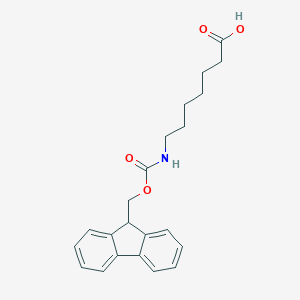

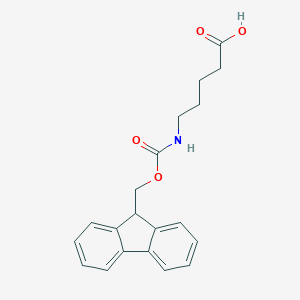

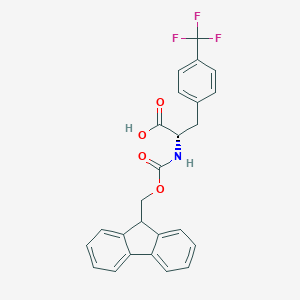

Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . It has a molecular weight of 561.23 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

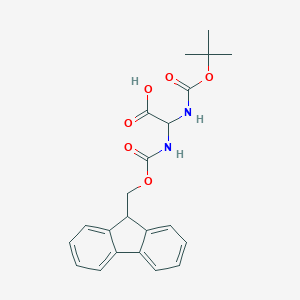

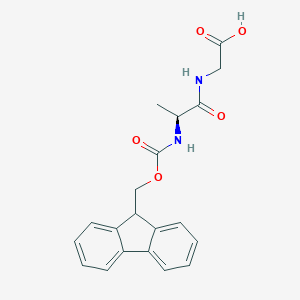

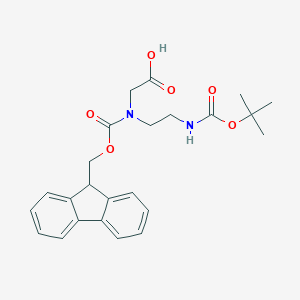

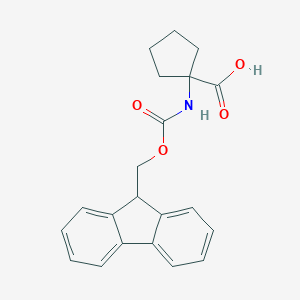

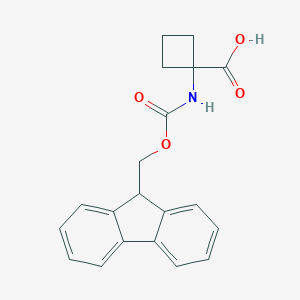

Fmoc-3,5-dibromo-L-tyrosine is synthesized from L-Tyrosine . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis

The IUPAC name for Fmoc-3,5-dibromo-L-tyrosine is (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code for the compound is 1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Chemical Reactions Analysis

Fmoc-3,5-dibromo-L-tyrosine is used in proteomics studies and solid phase peptide synthesis techniques . It is a precursor for the formation of iodinated thyroid hormones .Physical And Chemical Properties Analysis

Fmoc-3,5-dibromo-L-tyrosine is a white crystal . It has a melting point of 184-193°C . The compound should be stored at 0-8°C .Scientific Research Applications

Peptide Synthesis

Fmoc-3,5-dibromo-L-tyrosine is extensively used in solid phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This compound’s unique dibromo substitution can be particularly useful for introducing halogenated tyrosine residues into peptides, which can be pivotal for studying protein phosphorylation and signal transduction pathways.

Proteomics Studies

In proteomics, Fmoc-3,5-dibromo-L-tyrosine can be used to create modified peptides and proteins . These modifications can mimic post-translational modifications or introduce spectroscopic labels, aiding in the study of protein function, interaction, and structure.

Drug Development

The dibromo modification of tyrosine residues can be exploited in drug development. Halogenated amino acids like Fmoc-3,5-dibromo-L-tyrosine are used to design analogs of bioactive peptides that have enhanced stability, improved receptor selectivity, or altered pharmacokinetic properties .

Material Science

Fmoc-3,5-dibromo-L-tyrosine can be utilized in the field of material science, particularly in the development of biocompatible polymers . These polymers can be used for drug delivery systems where the controlled release of a drug is required .

Bioconjugation Techniques

This compound is also valuable in bioconjugation techniques where it can be used to attach peptides to surfaces or other molecules. The dibromo groups can act as reactive sites for cross-linking or for the attachment of fluorescent labels .

Coordination Chemistry

In coordination chemistry, Fmoc-3,5-dibromo-L-tyrosine has been used as a ligand to form complexes with metal ions . These complexes can be studied for their structural properties or potential catalytic activities.

Enzymology

Researchers can use Fmoc-3,5-dibromo-L-tyrosine to study enzyme-substrate interactions. The introduction of bromine atoms can provide insights into the enzyme active site and substrate specificity .

Biophysical Studies

The dibromo substitution on the tyrosine residue makes it an interesting subject for biophysical studies, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . These studies can reveal detailed information about the peptide dynamics and conformational changes .

Safety and Hazards

Future Directions

Fmoc-3,5-dibromo-L-tyrosine is a common metabolite of L-Tyrosine in marine organisms, particularly in sponges, and serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

properties

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462524 |

Source

|

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dibromo-L-tyrosine | |

CAS RN |

201484-26-6 |

Source

|

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.